2,5-Dichlorobenzoic acid

描述

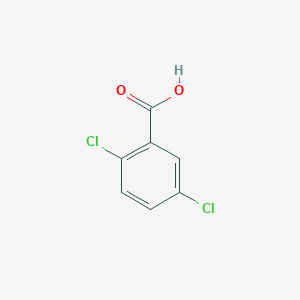

Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQYSFCFOGITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024978 | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000447 [mmHg] | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50-79-3, 35915-19-6 | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4(or 2,5)-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7CMR0GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

304 to 309 °F (NTP, 1992) | |

| Record name | 2,5-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,5-Dichlorobenzoic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichlorobenzoic Acid

Introduction

This compound (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid.[1] It is a derivative of benzoic acid with two chlorine atoms substituted on the benzene (B151609) ring at the 2 and 5 positions.[2][3] This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides, and in the production of pharmaceuticals.[1][4] Its chemical structure, featuring a carboxylic acid group and chlorine substituents, dictates its physical properties and reactivity.[1][5] This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.

Chemical Identification and Structure

The fundamental identifiers and structural representations for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 50-79-3 |

| Molecular Formula | C₇H₄Cl₂O₂[2] |

| Molecular Weight | 191.01 g/mol [2] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)Cl[2] |

| InChI Key | QVTQYSFCFOGITD-UHFFFAOYSA-N[2] |

| Synonyms | Benzoic acid, 2,5-dichloro-[2] |

Physical Properties

This compound exists as a white to beige crystalline powder or needles when crystallized from water.[1][2][4] It is stable under normal storage conditions, typically below +30°C.[4][6]

| Property | Value | Reference |

| Melting Point | 151-154 °C | [6] |

| Boiling Point | 301 °C (at 760 mmHg) | [2] |

| Water Solubility | < 0.1 g/100 mL at 19 °C; Insoluble in water | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether. | [4] |

| pKa | 2.51 ± 0.25 (Predicted) | [4] |

| Density | 1.6580 g/cm³ | [5] |

| Vapor Pressure | 0.000447 mmHg | [2] |

Chemical Properties and Reactivity

As a carboxylic acid, this compound is acidic and will donate a proton in the presence of a base.[7] This reaction, known as neutralization, occurs with both organic (e.g., amines) and inorganic bases to form a salt and water, evolving substantial heat.[2][7] While it is sparingly soluble in water, it can react with aqueous bases to form soluble salts.[7]

-

Reactivity with Metals : In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.[7] Even as a solid, it may absorb enough moisture from the air to corrode metals like iron, steel, and aluminum.[2][7]

-

Reactions with Other Compounds : It reacts with cyanide salts to generate gaseous hydrogen cyanide.[2][7] Reactions with diazo compounds, dithiocarbamates, isocyanates, mercaptans, nitrides, and sulfides can generate flammable or toxic gases and heat.[7] Like other acids, it can initiate polymerization reactions and often acts as a catalyst.[4][7]

-

Stability : The compound is stable under normal conditions.[8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Experimental Protocols and Data

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

General Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on spectrometers such as a Varian A-60 or a Bruker Avance-400 (400 MHz for ¹H, 100 MHz for ¹³C).[2][9] Samples are dissolved in a suitable deuterated solvent, like DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard.[9][10]

-

Infrared (IR) Spectroscopy : IR spectra are often obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[2] A common sample preparation technique is the KBr-pellet method, where the compound is mixed with potassium bromide and pressed into a disc.[2]

-

Mass Spectrometry (MS) : Mass spectra can be acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electron Ionization Mass Spectrometry (EI-MS).[2][11] For EI-MS, an ionization energy of 70 eV is typically used.[11]

Available Spectral Data: Public databases like PubChem provide access to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[2] This compound is also used as a calibration standard for investigating the gas-phase OH reaction products of biphenyls.[6]

Synthesis Pathway

A common laboratory and industrial synthesis method for this compound involves the oxidation of 2,5-dichlorotoluene (B98588).[1][3]

Caption: Oxidation of 2,5-dichlorotoluene to this compound.

Applications in Research and Development

This compound is a significant building block in organic synthesis.[6]

-

Pesticide Intermediate : It is used to synthesize herbicides such as chloramben.[4]

-

Pharmaceutical Synthesis : It serves as a precursor in the development of various pharmaceuticals.[1]

-

Calibration Standard : It is employed as a calibration standard in analytical chemistry, particularly in studies of environmental pollutants.[6]

Logical Workflow for Compound Analysis

The characterization of a chemical compound like this compound follows a standard analytical workflow to confirm its identity and purity.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. asianjournalofphysics.com [asianjournalofphysics.com]

- 11. benchchem.com [benchchem.com]

2,5-Dichlorobenzoic acid CAS number 50-79-3

An In-Depth Technical Guide to 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 50-79-3, is a chlorinated aromatic carboxylic acid. It presents as a white crystalline solid and serves as a significant intermediate in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methods, applications, and relevant experimental protocols. Its utility is most prominent in the manufacturing of pesticides and as a standard for analytical calibration, making it a compound of interest for researchers in environmental science and organic synthesis.[3][4]

Physicochemical Properties and Identifiers

This compound is characterized by its stability under standard conditions and limited solubility in water.[1][2][5] Key quantitative data are summarized below for ease of reference.

Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][6][7] |

| Molecular Weight | 191.01 g/mol | [1][6][7] |

| Appearance | White to beige crystalline powder or needles | [1][2][6] |

| Melting Point | 151-154 °C | [1][4][7] |

| Boiling Point | 301 °C | [1][7][8] |

| Water Solubility | <0.1 g/100 mL at 19 °C; 0.8 g/L | [1][2] |

| pKa | 2.51 ± 0.25 (Predicted) | [1] |

| Density | ~1.658 g/cm³ | [5] |

Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 50-79-3 | [1][7] |

| EC Number | 200-065-7 | [1][7] |

| PubChem CID | 5784 | [6] |

| Beilstein Registry Number | 973353 | [7] |

| InChI Key | QVTQYSFCFOGITD-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing

Several methods for the synthesis of this compound have been established, primarily utilizing substituted benzenes as starting materials.

Common Synthesis Routes

-

From p-Dichlorobenzene and Phosgene (B1210022): This industrial method involves the reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to yield the final product.[4][9][10]

-

From 2,5-Dichlorotoluene (B98588): This route involves the oxidation of 2,5-dichlorotoluene using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous pyridine (B92270) solution.[11]

-

From 1,2,4-Trichlorobenzene: This method proceeds through the preparation of 2,5-dichlorobenzonitrile (B1580750) from 1,2,4-trichlorobenzene, followed by hydrolysis to this compound.[4]

Experimental Protocol: Synthesis from 2,5-Dichloro-6-aminobenzoic Acid

This protocol describes a specific laboratory-scale synthesis method.[9][11]

Materials:

-

2,5-dichloro-6-aminobenzoic acid

-

Diisobutyl adipate (B1204190) solution (76% mass fraction)

-

Cobalt naphthenate

-

Potassium chloride solution (22%)

-

Oxalic acid solution (25%)

-

Potassium sulfate (B86663) solution (18%)

-

Methyl tert-butyl ether solution (85%)

-

2-methyltetrahydrofuran (B130290) solution (96%)

Procedure:

-

To a reaction vessel, add 2 moles of 2,5-dichloro-6-aminobenzoic acid and 3-5 moles of 76% diisobutyl adipate solution.[9][11]

-

Raise the solution temperature to 70-78 °C while stirring at 130-160 rpm.[9][11]

-

Add 3-4 moles of cobalt naphthenate in 3-5 portions at 30-40 minute intervals.[11]

-

Continue the reaction for 90-120 minutes after the final addition.[11]

-

Add 1200 mL of 22% potassium chloride solution and separate the layers.[9]

-

Cool the solution to 10-15 °C and adjust the pH to 4-5 using 25% oxalic acid solution.[9][11]

-

Wash the product sequentially with 18% potassium sulfate solution, 85% methyl tert-butyl ether solution, and 96% 2-methyltetrahydrofuran solution.[9][11]

-

Perform distillation under reduced pressure, collecting the fraction at 110-120 °C.[11]

-

Dehydrate the collected product to obtain the final this compound.[11]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a versatile chemical intermediate with several key applications.

-

Pesticide Intermediate: It is a crucial precursor in the synthesis of herbicides, such as chloramben.[1][4] Its derivatives are also investigated as plant growth regulators and fungicides.[12][13]

-

Organic Synthesis: The presence of a carboxylic acid group and chlorine atoms on the aromatic ring provides multiple reactive sites, making it a valuable building block for more complex molecules in pharmaceutical and materials science research.[3]

-

Calibration Standard: Due to its stability and well-defined properties, it is used as a calibration standard in analytical chemistry, particularly for investigating the gas-phase reaction products of pollutants like biphenyls and polychlorinated biphenyls (PCBs).[3][7][10]

Caption: Logical relationships of this compound applications.

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary biological activity of interest for this compound derivatives is in the field of herbicides. It is proposed to act as a selective herbicide targeting broadleaf weeds.[2] The mechanism of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[2] PPO is a critical enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death in the target weeds.[2]

Caption: Inhibition of PPO by this compound derivatives.

Biodegradation

Environmental fate studies have shown that this compound can be degraded by certain microorganisms. For instance, Pseudomonas species have been shown to convert it to 4-chlorocatechol, indicating a potential pathway for its bioremediation.[14][15]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is used to purify crude this compound.[10]

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of deionized water, just enough to form a slurry.

-

Gently heat the mixture while stirring until all the solid dissolves. Add more water dropwise if necessary to achieve complete dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator or a low-temperature oven.

Protocol 2: Use as a Calibration Standard for GC-MS Analysis

This protocol outlines its use in environmental sample analysis.

Materials:

-

Purified this compound

-

Appropriate solvent (e.g., methanol, acetone)

-

Volumetric flasks

-

Micropipettes

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of high concentration (e.g., 1000 mg/L).

-

Working Standards Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte in the samples (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

-

Calibration Curve Generation: Inject each working standard into the GC-MS under optimized conditions. Record the peak area or height corresponding to this compound.

-

Plot the instrument response (peak area) against the concentration of the standards to generate a calibration curve.

-

Sample Analysis: Prepare and inject the environmental samples using the same GC-MS method.

-

Quantify the amount of this compound (or related analytes) in the samples by comparing their peak areas to the calibration curve.

Safety and Handling

This compound requires careful handling in a laboratory setting.

| Hazard Information | Precautionary Statements |

| Signal Word: Warning | P261: Avoid breathing dust. |

| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | P280: Wear protective gloves/eye protection. |

| Target Organs: Respiratory system. | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Storage Class: Combustible Solids. Store below +30°C. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[7]

It is stable under normal conditions.[1][4] As a carboxylic acid, it can react with bases, and contact with active metals may produce hydrogen gas.[1][6]

Conclusion

This compound (CAS 50-79-3) is a compound of significant industrial and research value. Its well-documented physicochemical properties and established synthesis routes make it readily accessible for its primary applications as a key intermediate in the production of herbicides and as a reliable calibration standard for analytical purposes. Understanding its biological activity, particularly its mode of action as a PPO inhibitor, and its environmental fate through biodegradation, is crucial for both its effective use and environmental stewardship. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. haihangchem.com [haihangchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 50-79-3 [chemicalbook.com]

- 11. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 12. This compound methyl ester [sitem.herts.ac.uk]

- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 14. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzoic Acid from p-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, p-dichlorobenzene. This document details the most common and efficient synthetic route, including in-depth experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation from p-dichlorobenzene is a common transformation in organic synthesis. The most established and widely utilized method involves a two-step reaction sequence: the Friedel-Crafts acylation of p-dichlorobenzene to form an intermediate ketone, followed by its oxidation to the desired carboxylic acid. This guide will focus on this primary route, while also briefly discussing alternative synthetic strategies.

Primary Synthesis Route: Friedel-Crafts Acylation and Subsequent Oxidation

The preferred industrial and laboratory-scale synthesis of this compound from p-dichlorobenzene proceeds through two key transformations:

-

Friedel-Crafts Acylation: p-Dichlorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 2,5-dichloroacetophenone.

-

Haloform Reaction (Oxidation): The resulting 2,5-dichloroacetophenone is then oxidized, most commonly using sodium hypochlorite (B82951) (NaOCl) solution (bleach) under basic conditions, to yield this compound.

This route is favored due to its use of readily available and cost-effective reagents, as well as generally high yields.

Chemical Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloroacetophenone via Friedel-Crafts Acylation

This procedure is adapted from established laboratory protocols for the Friedel-Crafts acylation of halogenated benzenes.[1][2][3][4]

Materials:

-

p-Dichlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add p-dichlorobenzene and anhydrous aluminum chloride in a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add acetyl chloride dropwise from the dropping funnel to the cooled mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,5-dichloroacetophenone.

-

The crude product can be purified by distillation or recrystallization.

Step 2: Synthesis of this compound via Haloform Reaction

This protocol is based on general procedures for the haloform reaction of methyl ketones.[4][5][6][7]

Materials:

-

2,5-Dichloroacetophenone

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach, typically 5-6%)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Sulfite (B76179) (Na₂SO₃) or Acetone (B3395972)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichloroacetophenone in a suitable solvent if necessary (e.g., dioxane or ethanol), although the reaction can often be performed in a biphasic system.

-

Add an excess of sodium hypochlorite solution and a solution of sodium hydroxide to the flask.

-

Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a small amount of a reducing agent such as sodium sulfite or acetone to destroy any excess sodium hypochlorite.

-

Acidify the cooled reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from p-dichlorobenzene.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Haloform Reaction | Overall |

| Reactants | p-Dichlorobenzene, Acetyl Chloride, AlCl₃ | 2,5-Dichloroacetophenone, NaOCl, NaOH | |

| Product | 2,5-Dichloroacetophenone | This compound | This compound |

| Typical Yield | 60-95%[1][2] | 80-95% (estimated from general procedures) | 48-90% |

| Purity (crude) | >90% (by GC) | >95% (after precipitation) | |

| Purity (purified) | >98% (by GC after distillation/recrystallization) | >99% (by HPLC after recrystallization) | >99% |

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by oxidation is the most common route, other methods for the synthesis of this compound from p-dichlorobenzene have been reported. These are generally less utilized due to factors such as reagent toxicity, harsher reaction conditions, or lower overall yields.

-

Chloromethylation followed by Oxidation: p-Dichlorobenzene can be chloromethylated and then oxidized to the carboxylic acid. However, chloromethylating agents are often carcinogenic.

-

Reaction with Phosgene (B1210022): p-Dichlorobenzene can react with phosgene to form 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to the acid.[8] Phosgene is an extremely toxic gas, making this route hazardous.

-

Grignard/Lithiation and Carboxylation: Formation of a Grignard or organolithium reagent from a dihalobenzene can be challenging and may lead to side reactions like elimination or polymerization. Subsequent carboxylation with carbon dioxide would introduce the carboxylic acid functionality.[9][10]

Spectroscopic Data of this compound

The identity and purity of the final product, this compound, are confirmed by various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.5 (s, 1H, COOH), 7.8-7.5 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 165.8 (C=O), 133.5, 132.3, 131.9, 131.4, 130.8, 129.2 (Ar-C) |

| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1580, 1470, 1420 (C=C), 820, 750 (C-Cl) |

| Mass Spectrum (EI, m/z) | 190/192/194 ([M]⁺), 173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺) |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.[11][12]

Logical Relationships in Synthesis Planning

The choice of the synthetic route depends on several factors that researchers and process chemists must consider.

Caption: Decision factors for selecting a synthetic route.

Conclusion

The synthesis of this compound from p-dichlorobenzene is a well-established process, with the Friedel-Crafts acylation followed by haloform oxidation being the most practical and efficient route. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or industrial setting. Careful attention to reaction conditions and purification procedures is crucial for obtaining a high yield of the pure product. The alternative routes, while chemically feasible, present significant challenges in terms of safety and practicality.

References

- 1. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 2. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 3. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. scribd.com [scribd.com]

- 6. webassign.net [webassign.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

- 11. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Solubility of 2,5-Dichlorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoic acid is a halogenated aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty organic compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The polarity of the solvent, temperature, and the specific stereochemistry of the solute all play crucial roles in determining the extent of dissolution. Generally, this compound is soluble in polar organic solvents like ethanol (B145695) and acetone (B3395972) and exhibits poor solubility in water.[1][2]

This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visualization of the experimental workflow. Due to a notable scarcity of comprehensive quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the closely related isomer, 2,4-dichlorobenzoic acid, to serve as an illustrative example of solubility behavior in various organic solvents.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 19 | < 0.1 g/100 mL | Quantitative | [2][3] |

| Water | Not Specified | 0.8 g/L | Quantitative | [4] |

| Ethanol | Not Specified | Soluble | Qualitative | [1][4][5] |

| Ether | Not Specified | Soluble | Qualitative | [4][5] |

| Acetone | Not Specified | Soluble | Qualitative | [1][2] |

| Hot Water | Not Specified | Soluble | Qualitative | [4][5] |

Illustrative Solubility Data for 2,4-Dichlorobenzoic Acid

To provide researchers with a practical reference for the expected solubility behavior of a dichlorobenzoic acid, the following data for the 2,4-isomer is presented. This data is sourced from a study published in the Journal of Chemical & Engineering Data and was determined using a static equilibrium method.[6][7][8]

Disclaimer: The following data is for 2,4-Dichlorobenzoic Acid and should be used as a reference for general trends and magnitudes of solubility for a similar compound. Actual solubility of this compound will vary.

Table 2: Mole Fraction Solubility (x₁) of 2,4-Dichlorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [6][7][8]

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetone | Ethyl Acetate | Toluene | Chloroform | Dichloromethane |

| 273.15 | 0.0489 | 0.0412 | 0.0355 | 0.1152 | 0.0631 | 0.0102 | 0.0245 | 0.0483 |

| 278.15 | 0.0593 | 0.0503 | 0.0436 | 0.1385 | 0.0768 | 0.0125 | 0.0301 | 0.0591 |

| 283.15 | 0.0718 | 0.0611 | 0.0532 | 0.1652 | 0.0929 | 0.0152 | 0.0368 | 0.0721 |

| 288.15 | 0.0866 | 0.0739 | 0.0646 | 0.1959 | 0.1119 | 0.0184 | 0.0448 | 0.0876 |

| 293.15 | 0.1042 | 0.0891 | 0.0782 | 0.2309 | 0.1343 | 0.0222 | 0.0544 | 0.1061 |

| 298.15 | 0.1251 | 0.1071 | 0.0943 | 0.2709 | 0.1607 | 0.0267 | 0.0659 | 0.1281 |

| 303.15 | 0.1496 | 0.1285 | 0.1134 | 0.3165 | 0.1917 | 0.0321 | 0.0797 | 0.1542 |

| 308.15 | 0.1783 | 0.1539 | 0.1359 | 0.3683 | 0.2281 | 0.0385 | 0.0962 | 0.1851 |

| 313.15 | 0.2118 | 0.1838 | 0.1625 | 0.4269 | 0.2708 | 0.0461 | 0.1159 | 0.2215 |

| 318.15 | 0.2508 | 0.2189 | 0.1938 | 0.4931 | 0.3208 | 0.0551 | 0.1394 | 0.2643 |

Experimental Protocols for Solubility Determination

The following section details a standard methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute in a filtered aliquot of the solution.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Sealed vials or flasks

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe that has been pre-warmed to the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample using the same analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (x).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the isothermal shake-flask method.

The logical flow for determining the solubility of a compound in different solvents can also be visualized. This process involves a series of steps to classify the compound's solubility characteristics.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 5. This compound | 50-79-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15â318.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]

2,5-Dichlorobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination and a visualization of its synthetic pathway and applications.

Data Presentation: Melting and Boiling Points

This compound (CAS No: 50-79-3) is a white crystalline solid.[1][2][3][4] Its melting and boiling points have been reported across various sources, with slight variations that can be attributed to experimental conditions and sample purity. The following table summarizes the reported values.

| Property | Value Range (°C) | Value Range (°F) | Conditions/Notes |

| Melting Point | 151 - 157 °C | 304 - 315 °F | |

| Boiling Point | 301 - 305.2 °C | 574 - 581.4 °F | At 760 mmHg |

Note: The range in reported melting points, from 151-154°C to 152-157°C, is typical and reflects minor differences in measurement techniques and purity levels.[3][5][6][7] The boiling point is consistently reported at approximately 301°C at atmospheric pressure.[3][4][5][6][7][8]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Impurities typically lower the melting point and broaden its range.[9]

Melting Point Determination (Capillary Method)

This is a common and reliable method for determining the melting point of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[10]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

-

Heating and Observation: The sample is heated slowly and steadily, with constant stirring of the heating medium to ensure uniform temperature distribution.[10] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For accurate results, the heating rate should be slow near the expected melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or distillation flask

-

Thermometer

-

Heating mantle or water/oil bath

-

Boiling chips

Procedure:

-

Sample Preparation: A small volume of molten this compound (if starting from solid) is placed in the test tube or flask, along with a few boiling chips to ensure smooth boiling.

-

Apparatus Setup: A thermometer is positioned so that its bulb is just above the surface of the liquid. The apparatus is then gently heated.

-

Heating and Observation: As the liquid heats up, the temperature of the vapor will rise. The temperature is recorded when it stabilizes, indicating that the vapor pressure of the substance has reached the atmospheric pressure. This stable temperature is the boiling point.[9]

Visualization of Synthetic and Application Pathway

This compound serves as a key intermediate in the synthesis of various agrochemicals. Its production commonly starts from 2,5-dichlorotoluene.[11] The following diagram illustrates this synthetic pathway and its subsequent use in producing other commercially important chemicals.[11][12]

References

- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS 50-79-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. bdmaee.net [bdmaee.net]

- 5. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. This compound [chembk.com]

- 8. This compound [stenutz.eu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Spectral Data Analysis of 2,5-Dichlorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dichlorobenzoic acid, a compound of significant interest in chemical research and as an intermediate in the synthesis of pharmaceuticals and herbicides. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals the chemical environment of the protons in the molecule. The data presented here is typically acquired on a 400 MHz or 500 MHz spectrometer.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.5 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 |

| H-4 | ~7.4 - 7.5 | Doublet of Doublets (dd) | J ≈ 8.5, 0.5 |

| H-6 | ~7.7 - 7.8 | Doublet (d) | J ≈ 2.5 |

| COOH | ~11 - 13 | Singlet (s) | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~133 - 134 |

| C-2 | ~132 - 133 |

| C-3 | ~131 - 132 |

| C-4 | ~130 - 131 |

| C-5 | ~134 - 135 |

| C-6 | ~128 - 129 |

| C=O | ~165 - 170 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| ~1680-1710 | C=O stretch (Carboxylic Acid) | Strong |

| ~1550-1600 | C=C stretch (Aromatic) | Medium |

| ~1400-1450 | C-O-H bend | Medium |

| ~1200-1300 | C-O stretch | Strong |

| ~700-850 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for the analysis of such compounds.

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~40 | [M+2]⁺ (Isotope Peak) |

| 190 | ~60 | [M]⁺ (Molecular Ion) |

| 175 | ~65 | [M-OH]⁺ (Loss of Hydroxyl Radical) |

| 173 | 100 | [M-OH]⁺ (Isotope Peak) |

| 145 | ~25 | [M-COOH]⁺ (Loss of Carboxyl Radical) |

| 109 | ~15 | [C₆H₃Cl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

Data Processing:

-

The raw Free Induction Decay (FID) signal is Fourier transformed to obtain the spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Technique): [1]

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

-

The KBr pellet is placed in the sample holder of the instrument.

-

A background spectrum of the empty sample compartment is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions and intensities are identified.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

Instrumentation and Data Acquisition (GC-MS):

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography (GC):

-

A small volume of the sample solution (typically 1 µL) is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polar column).

-

The column temperature is programmed to ramp up to separate the components of the sample.

-

-

Mass Spectrometry (MS):

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoic acid (2,5-DCBA) is a halogenated aromatic carboxylic acid with the chemical formula C₇H₄Cl₂O₂.[1][2][3] It exists as a white to off-white crystalline solid and is utilized as a key intermediate in the synthesis of various agrochemicals, including herbicides, and in the development of pharmaceuticals.[2][4][5] The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic distribution, increasing the acidity of the carboxylic acid group compared to benzoic acid and defining its reactivity.[3][4] Understanding the precise molecular structure and geometry of 2,5-DCBA is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new bioactive molecules.

This technical guide provides a comprehensive overview of the molecular structure and geometry of this compound, based on computational data in the absence of readily available public single-crystal X-ray diffraction data. It also details a relevant experimental protocol for assessing its potential biological activity as a synthetic auxin and visualizes the corresponding signaling pathway.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group at position 1, and two chlorine atoms at positions 2 and 5.[1][2] The geometry of the molecule, including its bond lengths, bond angles, and dihedral angles, dictates its three-dimensional conformation and its potential interactions with biological targets.

While an experimental crystal structure for this compound is not publicly available, computational methods such as Density Functional Theory (DFT) provide reliable predictions of its geometric parameters. The data presented below is based on computational models, which are essential tools in modern chemical research for predicting molecular structures.[6][7][8]

Data Presentation

The following tables summarize the key quantitative data on the molecular geometry of this compound.

Table 1: Selected Bond Lengths of this compound (Computed)

| Bond | Length (Å) |

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C1-C7 | 1.50 |

| C2-Cl1 | 1.74 |

| C5-Cl2 | 1.74 |

| C7=O1 | 1.21 |

| C7-O2 | 1.36 |

| O2-H1 | 0.97 |

Data is based on standard computed values for similar structures and should be considered predictive.

Table 2: Selected Bond Angles of this compound (Computed)

| Angle | Angle (°) |

| C6-C1-C2 | 119.0 |

| C1-C2-C3 | 121.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| C2-C1-C7 | 121.0 |

| C6-C1-C7 | 120.0 |

| C1-C2-Cl1 | 119.0 |

| C3-C2-Cl1 | 120.0 |

| C4-C5-Cl2 | 120.0 |

| C6-C5-Cl2 | 120.0 |

| O1=C7-O2 | 123.0 |

| O1=C7-C1 | 121.0 |

| O2-C7-C1 | 116.0 |

| C7-O2-H1 | 109.0 |

Data is based on standard computed values for similar structures and should be considered predictive.

Table 3: Selected Dihedral Angles of this compound (Computed)

| Atoms (A-B-C-D) | Angle (°) |

| C6-C1-C2-C3 | 0.0 |

| C2-C1-C7-O1 | 180.0 |

| C2-C1-C7-O2 | 0.0 |

| C1-C2-C3-C4 | 0.0 |

| Cl1-C2-C3-C4 | 180.0 |

| C3-C4-C5-Cl2 | 180.0 |

| C1-C7-O2-H1 | 180.0 |

Data is based on standard computed values for similar structures and indicates a largely planar arrangement of the benzene ring and the carboxylic acid group, with the chlorine atoms in the plane of the ring.

Biological Activity and Signaling Pathway

This compound is structurally related to a class of synthetic auxins, which are plant hormones that regulate growth.[9] At high concentrations, synthetic auxins can act as herbicides by causing uncontrolled growth.[10] The proposed mechanism of action involves the canonical auxin signaling pathway.[4][5][11]

Auxin Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway for a synthetic auxin.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical reactivity of the carboxylic acid functional group in 2,5-Dichlorobenzoic acid. It explores the electronic influence of the chlorine substituents and outlines key chemical transformations, including esterification, amide formation, and reduction. This guide is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visualizations of reaction pathways to support research and development activities.

Introduction and Electronic Profile

This compound is a halogenated aromatic carboxylic acid widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the herbicide chloramben.[1][2] Its molecular structure consists of a benzoic acid core with chlorine atoms substituted at the 2- and 5-positions of the benzene (B151609) ring.[1][3]

The reactivity of the carboxylic acid group is significantly influenced by the electronic properties of the two chlorine substituents. Chlorine atoms exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.[4][5][6]

-

Resonance Effect (+R): The lone pair of electrons on the chlorine atoms can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[5][6]

For halogens, the inductive effect (-I) is stronger than the resonance effect (+R).[6] Consequently, the chlorine atoms have a net electron-withdrawing effect, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion.[7] This enhanced acidity is a key factor in the molecule's reactivity profile.

Caption: Electronic effects of chlorine atoms on this compound.

Physicochemical and Acidity Data

The physical properties and acidity constant (pKa) of this compound are crucial for predicting its behavior in various chemical environments. The electron-withdrawing nature of the chlorine atoms leads to a lower pKa value compared to benzoic acid (pKa ≈ 4.2), indicating higher acidity.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O₂ | [3][8] |

| Molecular Weight | 191.01 g/mol | [3][8] |

| Appearance | White to beige crystalline powder or needles | [1][3][8] |

| Melting Point | 151-154 °C (304-309 °F) | [3] |

| Water Solubility | < 0.1 g/100 mL at 19 °C; Insoluble | [3][8] |

| pKa (Predicted) | 2.51 ± 0.25 | [8] |

Key Chemical Transformations

The carboxylic acid group is a versatile functional handle that can undergo several important transformations.[7]

Caption: Key reactivity pathways of the this compound group.

As a typical carboxylic acid, this compound readily reacts with bases (e.g., sodium hydroxide, amines) in neutralization reactions to form water and a corresponding carboxylate salt.[3][8] This reaction is often used to increase the aqueous solubility of the compound.

Esterification is the conversion of the carboxylic acid to an ester, typically by reacting it with an alcohol in the presence of an acid catalyst. This transformation is fundamental for producing derivatives like methyl 2,5-dichlorobenzoate, which is used as a plant growth regulator and fungicide.[2][9]

Experimental Protocol: Synthesis of Methyl 2,5-dichlorobenzoate [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain the temperature to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield pure methyl 2,5-dichlorobenzoate.[9]

Direct amidation between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically first converted into a more reactive intermediate, such as an acyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.

Caption: Workflow for the two-step synthesis of amides.

Experimental Protocol: Two-Step Amide Synthesis

Part A: Synthesis of 2,5-Dichlorobenzoyl Chloride [8][10]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas) with this compound.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,5-Dichlorobenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Part B: Synthesis of N-Substituted-2,5-dichlorobenzamide [11][12]

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, to scavenge HCl) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) and cool in an ice bath.

-

Acyl Chloride Addition: Slowly add the 2,5-Dichlorobenzoyl chloride (dissolved in the same solvent) to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with dilute base (e.g., NaHCO₃ solution), and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. This reaction is useful for synthesizing 2,5-dichlorobenzyl alcohol.

Experimental Protocol: Reduction of this compound [11][13]

-

Reducing Agent Slurry: In a fume hood, carefully prepare a slurry of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Addition: Dissolve the this compound in anhydrous THF and add it dropwise to the LiAlH₄ slurry with cooling (ice bath) and stirring. The addition is exothermic and will produce hydrogen gas.

-

Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Quenching (Caution: Highly Exothermic): Carefully quench the reaction by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

-

Isolation: Filter the resulting slurry and wash the solid precipitate thoroughly with the solvent (THF or ether).

-

Purification: Combine the filtrate and washes, dry the solution over an anhydrous salt, and evaporate the solvent under reduced pressure to yield the crude 2,5-dichlorobenzyl alcohol, which can be further purified if necessary.

| Reaction | Reagents | Product | Typical Yield |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2,5-dichlorobenzoate | >90% (process dependent)[14] |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 2,5-Dichlorobenzoyl chloride | High |

| Amidation | 1. SOCl₂ 2. Amine (e.g., R₂NH) | N,N-dialkyl-2,5-dichlorobenzamide | Good to High |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dichlorobenzyl alcohol | High |

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. quora.com [quora.com]

- 6. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound CAS#: 50-79-3 [m.chemicalbook.com]

- 9. This compound methyl ester [sitem.herts.ac.uk]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. google.com [google.com]

- 14. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

Unveiling the Electron-Withdrawing Power of Chlorine in 2,5-Dichlorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of chlorine atoms in the 2,5-Dichlorobenzoic acid molecule. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the physicochemical properties, spectroscopic signatures, and the underlying electronic principles governing the increased acidity of this compound.

Executive Summary

This compound, a halogenated derivative of benzoic acid, serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The substitution of two chlorine atoms onto the benzene (B151609) ring significantly alters the electron density distribution within the molecule, primarily through inductive and resonance effects. This guide will demonstrate that these electron-withdrawing effects lead to a marked increase in the acidity of the carboxylic acid group when compared to the parent benzoic acid molecule. This is substantiated by a comparative analysis of their dissociation constants (pKa). Detailed experimental protocols for the determination of these properties are also provided.

The Dual Nature of Chlorine's Electronic Influence